(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid
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Overview
Description
(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Mechanism of Action
Target of Action
Thiadiazole derivatives have been found to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds have been studied for their anticancer properties, with some derivatives found to inhibit the activity of heat shock protein 90 (Hsp90), a protein that controls the folding of numerous proteins . Inhibition of Hsp90 results in the degradation of several oncoproteins .
Mode of Action
The mode of action of (5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid involves its interaction with its targets, leading to changes in cellular processes. For instance, the inhibition of Hsp90 by some thiadiazole derivatives leads to the degradation of oncoproteins, which can disrupt the growth and proliferation of cancer cells .
Biochemical Pathways
The inhibition of hsp90 can affect multiple pathways involved in cell growth and survival, as this protein is a chaperone for many client proteins involved in these processes .
Pharmacokinetics
Thiadiazole derivatives are known to cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
The inhibition of hsp90 by some thiadiazole derivatives can lead to the degradation of oncoproteins, potentially disrupting the growth and proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid typically involves the reaction of 2-amino-1,3,4-thiadiazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the thiadiazole attacks the electrophilic carbon of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole core structure and exhibit similar biological activities.
Thioamides: Compounds containing sulfur and nitrogen atoms, similar to thiadiazoles.
Thiazoles: Another class of heterocyclic compounds with sulfur and nitrogen atoms.
Uniqueness
(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S2/c5-3-6-7-4(11-3)10-1-2(8)9/h1H2,(H2,5,6)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSGMDCNEWVILV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC1=NN=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368184 |
Source
|
Record name | [(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32418-26-1 |
Source
|
Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32418-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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